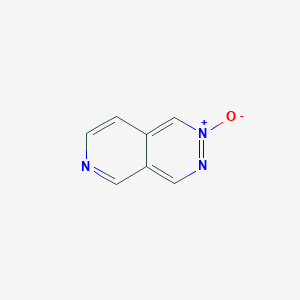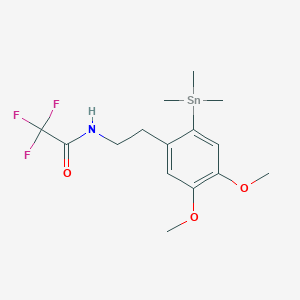
3-Cyclopropyl-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C7H5BiO6
. It is widely recognized for its astringent and antiseptic properties, making it a valuable agent in the treatment of various skin conditions such as eczema and minor wounds . Dermatol Puder is also used as a hemostatic agent, promoting the activation of coagulation factor XII and enhancing the early formation of fibrin clots .Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bismuth subgallate is synthesized through the reaction of bismuth nitrate with gallic acid. The process involves dissolving bismuth nitrate in nitric acid and then adding gallic acid under controlled conditions to precipitate bismuth subgallate. The reaction is typically carried out at room temperature, and the precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of bismuth subgallate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the precipitation and purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Bismuth subgallate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different bismuth oxides.
Reduction: Reduction reactions can convert bismuth subgallate to lower oxidation states of bismuth.
Substitution: It can participate in substitution reactions where the gallic acid moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Various organic ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Bismuth oxides.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Bismuth complexes with different organic ligands.
Aplicaciones Científicas De Investigación
Bismuth subgallate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in studies involving coagulation and wound healing due to its hemostatic properties.
Medicine: Applied topically to treat skin conditions, minor wounds, and as a hemostatic agent during surgeries.
Industry: Utilized in the formulation of cosmetic products and as an additive in certain pharmaceutical preparations.
Mecanismo De Acción
The mechanism by which bismuth subgallate exerts its effects involves the denaturation of proteins, leading to the formation of a protective layer on the skin and mucous membranes. This layer acts as a barrier, reducing inflammation and preventing infection. Additionally, bismuth subgallate activates coagulation factor XII, which initiates the coagulation cascade, resulting in the formation of a fibrin clot that helps to stop bleeding .
Comparación Con Compuestos Similares
Bismuth subgallate can be compared with other bismuth-containing compounds such as:
Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.
Bismuth oxychloride: Used in cosmetics for its pearlescent properties.
Bismuth nitrate: Utilized in various chemical reactions and as a precursor for other bismuth compounds.
Uniqueness: Bismuth subgallate is unique due to its combined astringent, antiseptic, and hemostatic properties, making it particularly effective in treating skin conditions and minor wounds. Its ability to activate coagulation factor XII distinguishes it from other bismuth compounds that do not possess hemostatic properties .
Propiedades
Número CAS |
161236-98-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(9)8(2,3)7-4-5-7/h7H,4-5H2,1-3H3 |
Clave InChI |
KWPTYIIWGJWADF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C1CC1 |
SMILES canónico |
CC(=O)C(C)(C)C1CC1 |
Sinónimos |
2-Butanone, 3-cyclopropyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



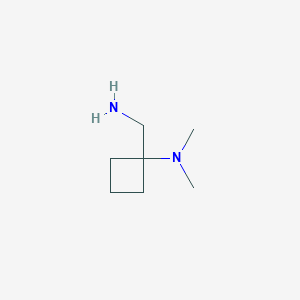


![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)


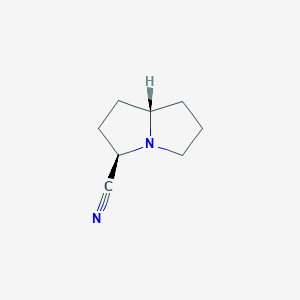
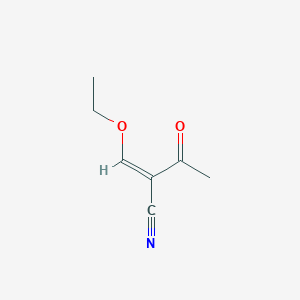
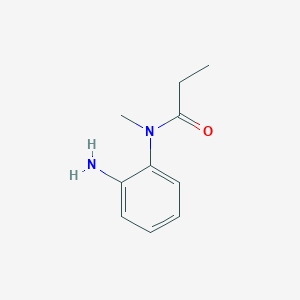
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

